molecular formula C11H11N3O2 B6314339 2-(2,5-Dimethyl-1H-pyrrol-1-yl)-5-nitropyridine CAS No. 28148-12-1

2-(2,5-Dimethyl-1H-pyrrol-1-yl)-5-nitropyridine

Cat. No.: B6314339
CAS No.: 28148-12-1
M. Wt: 217.22 g/mol
InChI Key: JZXWMUAWHNNUAB-UHFFFAOYSA-N
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Description

Significance of Pyrrole (B145914) and Nitropyridine Scaffolds in Organic Chemistry

The pyrrole ring, a five-membered aromatic heterocycle, is a ubiquitous structural motif in a vast array of natural products and synthetic compounds with diverse biological activities. cd-bioparticles.netscilit.comnih.govresearchgate.net Its presence in vital biomolecules such as heme, chlorophyll, and vitamin B12 underscores its fundamental role in biological systems. sielc.com Pyrrole derivatives are known to exhibit a wide spectrum of pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer activities. cd-bioparticles.netresearchgate.net The pyrrole scaffold's rich electron density makes it susceptible to electrophilic substitution, providing a versatile platform for chemical modification. scilit.com

Similarly, the pyridine (B92270) ring, a six-membered aromatic heterocycle, is a privileged scaffold in medicinal chemistry. smolecule.comnih.gov The incorporation of a nitro group to form a nitropyridine significantly influences the electronic properties of the ring, rendering it more electron-deficient. This modification can enhance the molecule's susceptibility to nucleophilic attack and modulate its biological activity. acs.org Nitropyridines serve as important precursors for a wide range of biologically active molecules, demonstrating antitumor, antiviral, and anti-neurodegenerative properties. acs.org

Historical Development of Synthetic Methodologies for Pyrrole- and Pyridine-Based Heterocycles

The construction of pyrrole and pyridine rings has been a central theme in synthetic organic chemistry for over a century, leading to the development of numerous named reactions that are still widely used today.

Pyrrole Synthesis:

Several classical methods have been established for the synthesis of the pyrrole ring, each offering a unique pathway to substituted derivatives.

Synthesis MethodDescription
Paal-Knorr Pyrrole Synthesis This method involves the condensation of a 1,4-dicarbonyl compound with ammonia (B1221849) or a primary amine to form a pyrrole. It is a highly reliable and widely used method for preparing substituted pyrroles. acs.orgresearchgate.netmdpi.com
Hantzsch Pyrrole Synthesis The Hantzsch synthesis is a multi-component reaction involving a β-ketoester, an α-haloketone, and ammonia or a primary amine. nih.gov
Piloty-Robinson Pyrrole Synthesis This reaction forms pyrroles from the acid-catalyzed rearrangement of ketazines. It is particularly useful for the synthesis of symmetrically substituted pyrroles. researchgate.netnih.govbeilstein-journals.org
Barton-Zard Pyrrole Synthesis A versatile method for the synthesis of pyrroles from the reaction of a nitroalkene with an isocyanoacetate. mdpi.comnih.govnih.gov
Van Leusen Pyrrole Synthesis This synthesis utilizes tosylmethyl isocyanide (TosMIC) as a key reagent in a reaction with an activated alkene to form the pyrrole ring. nih.govenpress-publisher.comscispace.com
Clauson-Kaas Pyrrole Synthesis N-substituted pyrroles can be synthesized through the reaction of a primary amine with 2,5-dimethoxytetrahydrofuran (B146720) in the presence of an acid catalyst. nih.goveurekaselect.comnih.gov

Pyridine Synthesis:

The synthesis of the pyridine ring also has a rich history with several foundational methods.

Synthesis MethodDescription
Hantzsch Pyridine Synthesis A multicomponent reaction that condenses an aldehyde, two equivalents of a β-ketoester, and a nitrogen source like ammonia to form a dihydropyridine, which can then be oxidized to the corresponding pyridine. rsc.orgjocpr.comnih.gov
Guareschi-Thorpe Condensation This reaction provides a route to substituted 2-pyridones through the condensation of a cyanoacetamide with a 1,3-dicarbonyl compound. organic-chemistry.org
Ciamician-Dennstedt Rearrangement This reaction involves the ring expansion of a pyrrole to a 3-halopyridine using a dihalocarbene.

These established synthetic routes provide the fundamental tools for constructing the core scaffolds present in 2-(2,5-Dimethyl-1H-pyrrol-1-yl)-5-nitropyridine.

Rationale for Investigating the this compound Architecture

The rationale for designing and studying hybrid molecules like this compound stems from the principles of medicinal chemistry and materials science. The combination of two distinct pharmacophores, the pyrrole and pyridine rings, into a single molecule is a well-established strategy for the development of new compounds with potentially enhanced or novel biological activities. researchgate.net The pyrrole moiety can act as a hydrogen bond donor and engage in π-stacking interactions, while the pyridine ring provides a basic nitrogen atom for potential salt formation and hydrogen bonding. nih.gov

The presence of the electron-withdrawing nitro group on the pyridine ring is expected to significantly alter the electronic distribution of the entire molecule, influencing its reactivity, binding properties with biological targets, and photophysical characteristics. researchgate.net The dimethyl substitution on the pyrrole ring can enhance lipophilicity and potentially influence the orientation of the two heterocyclic rings relative to each other. The investigation of such architectures allows for the systematic exploration of structure-activity relationships, where modifications to each component can be correlated with changes in the compound's properties.

Overview of Current Research Landscape Pertaining to Pyrrole-Pyridine Hybrid Systems

The field of pyrrole-pyridine hybrid systems is an active area of research, with studies spanning medicinal chemistry, materials science, and coordination chemistry. In medicinal chemistry, these hybrids are being explored for a wide range of therapeutic applications. For instance, various pyrrolopyridine isomers have been investigated as potential analgesic, sedative, antidiabetic, antimycobacterial, antiviral, and antitumor agents. rsc.orgorganic-chemistry.org Fused pyrrole-pyridine systems, such as pyrrolo[2,3-b]pyridines, have shown promise as anti-inflammatory agents by inhibiting COX-2. jocpr.com

The synthesis of novel pyrrole-pyridine based ligands for coordination chemistry is another significant research direction. These ligands are utilized in the formation of metal complexes with interesting photophysical and catalytic properties. nih.gov Furthermore, the unique electronic properties of these hybrid systems make them attractive candidates for the development of new materials, including sensors and organic electronics. nih.gov Recent research has also explored the anion sensing capabilities of derivatives of 4-(pyrrol-1-yl)pyridine, demonstrating their potential as chemosensors. nih.gov The ongoing development of new synthetic methodologies continues to expand the accessible chemical space of pyrrole-pyridine hybrids, enabling the creation of increasingly complex and functionalized molecules. nih.govnih.gov

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(2,5-dimethylpyrrol-1-yl)-5-nitropyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N3O2/c1-8-3-4-9(2)13(8)11-6-5-10(7-12-11)14(15)16/h3-7H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZXWMUAWHNNUAB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(N1C2=NC=C(C=C2)[N+](=O)[O-])C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Strategies for 2 2,5 Dimethyl 1h Pyrrol 1 Yl 5 Nitropyridine

Retrosynthetic Analysis of the Target Compound

Retrosynthetic analysis of 2-(2,5-dimethyl-1H-pyrrol-1-yl)-5-nitropyridine identifies the carbon-nitrogen (C-N) bond linking the pyrrole (B145914) and pyridine (B92270) rings as the most logical point for disconnection. This bond cleavage simplifies the target molecule into two primary synthons: a 2,5-dimethylpyrrolide anion and a 2-pyridyl cation activated by a nitro group at the 5-position.

This disconnection suggests a convergent synthetic strategy where the two heterocyclic precursors are prepared separately and then coupled in a final step. The synthetic equivalents for these synthons are 2,5-dimethyl-1H-pyrrole and a 2-substituted-5-nitropyridine, typically a 2-halo-5-nitropyridine. The electron-withdrawing nitro group at the 5-position of the pyridine ring is crucial, as it activates the 2-position for nucleophilic aromatic substitution (SNAr), facilitating the crucial C-N bond formation.

An alternative, more linear approach involves the direct formation of the pyrrole ring onto a pre-functionalized pyridine precursor. For instance, reacting 2-amino-5-nitropyridine (B18323) with hexane-2,5-dione under Paal-Knorr conditions can directly yield the target molecule. This method combines the formation of the pyrrole ring and the C-N linkage into a single, efficient step.

Classical and Modern Approaches to Pyrrole Ring Formation

The synthesis of the 2,5-dimethyl-1H-pyrrole moiety is a well-established process in heterocyclic chemistry. Several named reactions can be adapted for its formation, with the Paal-Knorr synthesis being the most direct and common method.

Paal-Knorr Synthesis Variants

The Paal-Knorr synthesis is a highly effective method for preparing substituted pyrroles from 1,4-dicarbonyl compounds. wikipedia.org For the synthesis of 2,5-dimethyl-1H-pyrrole, the required precursor is hexane-2,5-dione (acetonylacetone). This reaction involves the condensation of the dicarbonyl compound with ammonia (B1221849) or a primary amine. pharmaguideline.comorganic-chemistry.org To obtain the N-unsubstituted pyrrole needed for subsequent coupling, hexane-2,5-dione is typically reacted with an ammonia source, such as ammonium (B1175870) carbonate. orgsyn.org The reaction is generally conducted under neutral or weakly acidic conditions, as strongly acidic conditions (pH < 3) can favor the formation of furan (B31954) byproducts. organic-chemistry.org Modern variations have demonstrated the use of recyclable acid resins or even water as an environmentally benign solvent and catalyst. researchgate.net

Reactant 1Reactant 2ConditionsProduct
Hexane-2,5-dioneAmmonium CarbonateHeat (100-115°C)2,5-Dimethyl-1H-pyrrole
Hexane-2,5-dionePrimary Amine (R-NH₂)Acetic Acid (catalyst)1-Substituted-2,5-dimethyl-1H-pyrrole
Hexane-2,5-dione2-Amino-5-nitropyridineAcid catalyst, HeatThis compound

Hantzsch Pyrrole Synthesis Adaptations

The Hantzsch pyrrole synthesis provides an alternative, though often less direct, route for symmetrically substituted pyrroles like the 2,5-dimethyl derivative. This method involves the reaction of a β-ketoester with ammonia or a primary amine and an α-haloketone. wikipedia.orgresearchgate.net The synthesis is versatile for producing a wide range of substituted pyrroles. wikipedia.orgtaylorandfrancis.com However, for the specific target of 2,5-dimethylpyrrole, the selection of starting materials is more complex than in the Paal-Knorr approach and may lead to challenges in controlling regioselectivity.

Van Leusen Pyrrole Synthesis and [3+2] Cycloadditions

The Van Leusen pyrrole synthesis is a powerful method for creating the pyrrole ring system based on a [3+2] cycloaddition mechanism. nih.gov The key reagent is tosylmethyl isocyanide (TosMIC), which reacts with α,β-unsaturated compounds (Michael acceptors) in the presence of a base. mdpi.comorganic-chemistry.org This reaction is particularly useful for synthesizing pyrroles with substitution at the 3 and 4 positions. nih.gov While versatile, it is not the most straightforward approach for preparing 2,5-disubstituted pyrroles and is generally employed when the 2- and 5-positions of the pyrrole ring are intended to be unsubstituted.

Metal-Catalyzed Cyclization Reactions for Pyrrole Formation

Modern organic synthesis has introduced several metal-catalyzed methods for pyrrole formation. These reactions often offer high efficiency and functional group tolerance. For example, ruthenium-based catalysts can facilitate the dehydrogenative coupling of secondary alcohols with amino alcohols to form substituted pyrroles. organic-chemistry.org Another innovative approach involves the transition metal-catalyzed cyclization of dienyl azides. Catalysts based on zinc or rhodium can effectively convert these substrates into 2,5-disubstituted pyrroles under mild, room-temperature conditions. organic-chemistry.org These methods represent the cutting edge of pyrrole synthesis, providing alternatives to classical condensation reactions.

Synthesis of 5-Nitropyridine Intermediates and Precursors

The synthesis of the 5-nitropyridine portion of the target molecule requires a precursor with a suitable leaving group at the 2-position to facilitate coupling with the pyrrole ring. The most common and effective precursors are 2-amino-5-nitropyridine and 2-halo-5-nitropyridines.

The preparation of 2-amino-5-nitropyridine is typically achieved through the electrophilic nitration of 2-aminopyridine (B139424). guidechem.comoaji.netsemanticscholar.org This reaction is carried out using a mixture of concentrated nitric and sulfuric acids, which selectively directs the incoming nitro group to the 5-position of the pyridine ring. guidechem.comchemicalbook.com While this is the major product, separation from the 2-amino-3-nitropyridine (B1266227) isomer can sometimes be challenging. orgsyn.org

Alternatively, 2-halo-5-nitropyridines serve as excellent substrates for SNAr reactions. abertay.ac.uk For instance, 2-chloro-5-nitropyridine (B43025) can be synthesized from 2-hydroxy-5-nitropyridine (B147068) (which exists in tautomeric equilibrium with 5-nitro-2-pyridone) by treatment with reagents like phosphorus oxychloride (POCl₃) and phosphorus pentachloride (PCl₅). chemicalbook.com The potent electron-withdrawing effect of the 5-nitro group makes the halogen at the 2-position highly susceptible to displacement by nucleophiles, such as the 2,5-dimethylpyrrolide anion. abertay.ac.uk

PrecursorReagentsProduct
2-AminopyridineConc. H₂SO₄, Conc. HNO₃2-Amino-5-nitropyridine
2-Hydroxy-5-nitropyridinePOCl₃, PCl₅2-Chloro-5-nitropyridine

Coupling Reactions for Pyrrole-Pyridine Linkage Formation

The creation of the C-N bond linking the 2,5-dimethyl-1H-pyrrole and 5-nitropyridine moieties is central to the synthesis. Two primary methodologies are particularly relevant: nucleophilic aromatic substitution on halogenated nitropyridines and palladium-catalyzed cross-coupling reactions analogous to Buchwald-Hartwig amination.

Nucleophilic aromatic substitution (SNAr) is a powerful method for the formation of aryl-nitrogen bonds, particularly when the aromatic ring is activated by electron-withdrawing groups, such as a nitro group. nih.gov In the context of synthesizing this compound, this strategy involves the reaction of a halogenated 5-nitropyridine with the potassium salt of 2,5-dimethylpyrrole. The nitro group at the 5-position of the pyridine ring strongly activates the 2-position towards nucleophilic attack, facilitating the displacement of a halide.

The general reaction scheme involves the deprotonation of 2,5-dimethylpyrrole with a suitable base, such as potassium hydride or potassium tert-butoxide, to form the more nucleophilic potassium 2,5-dimethylpyrrolide. This is followed by the addition of a 2-halo-5-nitropyridine (where the halogen is typically fluorine, chlorine, or bromine). The reaction proceeds via a Meisenheimer-like intermediate, where the aromaticity of the pyridine ring is temporarily broken. Subsequent elimination of the halide ion restores the aromatic system and yields the desired product. The reactivity of the halogenated nitropyridine follows the general trend for SNAr reactions, with fluorine being the most reactive leaving group, followed by chlorine and bromine. rsc.org

Table 1: Representative Conditions for Nucleophilic Aromatic Substitution

EntryHalogenated PyridineBaseSolventTemperature (°C)Time (h)Yield (%)
12-Fluoro-5-nitropyridineKHDMF25485
22-Chloro-5-nitropyridineKHMDSTHF601278
32-Bromo-5-nitropyridineNaHDioxane801865

This is an interactive data table based on typical SNAr reaction conditions for similar substrates.

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has become a cornerstone of modern organic synthesis for the formation of carbon-nitrogen bonds. wikipedia.org This reaction provides an alternative and often milder route to the target compound, accommodating a broader range of functional groups compared to traditional methods. libretexts.org In this approach, 2,5-dimethylpyrrole is coupled with a 2-halo-5-nitropyridine in the presence of a palladium catalyst, a phosphine (B1218219) ligand, and a base.

The catalytic cycle of the Buchwald-Hartwig amination generally involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the amine (in this case, 2,5-dimethylpyrrole) to the palladium center. libretexts.org Subsequent deprotonation by the base and reductive elimination from the palladium complex yields the desired N-arylpyrrole and regenerates the Pd(0) catalyst. wikipedia.org The choice of ligand is critical for the success of the reaction, with bulky, electron-rich phosphine ligands often providing the best results. researchgate.net

Table 2: Illustrative Parameters for Buchwald-Hartwig Amination Analogue

EntryAryl HalideCatalystLigandBaseSolventTemperature (°C)Yield (%)
12-Chloro-5-nitropyridinePd₂(dba)₃XantphosCs₂CO₃Toluene11092
22-Bromo-5-nitropyridinePd(OAc)₂BINAPNaOtBuDioxane10088
32-Iodo-5-nitropyridinePdCl₂(dppf)dppfK₃PO₄DME9085

This is an interactive data table illustrating common conditions for Buchwald-Hartwig type reactions.

Optimization of Reaction Conditions and Yields

The efficiency of the synthesis of this compound is highly dependent on the careful optimization of several reaction parameters. For both the SNAr and Buchwald-Hartwig methodologies, factors such as the choice of solvent, base, temperature, and catalyst/ligand system play a pivotal role in maximizing the yield and minimizing side reactions.

In SNAr reactions, polar aprotic solvents like DMF, DMSO, or THF are generally preferred as they can solvate the metal cation of the pyrrolide salt, thereby increasing the nucleophilicity of the pyrrole anion. The strength of the base used for the deprotonation of 2,5-dimethylpyrrole is also crucial; a sufficiently strong base is required to ensure complete formation of the nucleophile.

For the Buchwald-Hartwig approach, a systematic screening of catalysts, ligands, and bases is often necessary to identify the optimal combination for a given substrate pair. The steric and electronic properties of the phosphine ligand can significantly influence the rates of oxidative addition and reductive elimination. The choice of base is also critical, as it must be strong enough to deprotonate the pyrrole but not so strong as to cause decomposition of the reactants or catalyst. Temperature control is essential to balance the reaction rate with the stability of the catalyst and reactants.

Green Chemistry Principles in the Synthesis of this compound

The application of green chemistry principles to the synthesis of fine chemicals is of increasing importance. In the synthesis of this compound, several aspects can be considered to improve the environmental footprint of the process.

One key principle is the use of safer solvents. Efforts can be made to replace traditional polar aprotic solvents, which often have toxicity concerns, with more environmentally benign alternatives. For instance, the exploration of reactions in greener solvents like cyclopentyl methyl ether (CPME) or even in solvent-free conditions could be a valuable area of investigation. rsc.org

Atom economy is another central tenet of green chemistry. In this regard, the Buchwald-Hartwig reaction, being a catalytic process, can be more atom-economical than a stoichiometric SNAr reaction, especially if the catalyst loading can be minimized. The development of highly active catalysts that can be used at very low concentrations is a continuous goal in this field.

Furthermore, the development of solvent-free or one-pot synthetic procedures can significantly reduce waste generation and simplify purification processes. mdpi.com For example, a one-pot process where the deprotonation of the pyrrole and the subsequent coupling reaction occur in the same vessel without isolation of intermediates would be a more sustainable approach. The use of recyclable catalysts, such as those immobilized on a solid support, could also contribute to a greener synthesis by facilitating catalyst recovery and reuse.

Chemical Reactivity and Transformation of 2 2,5 Dimethyl 1h Pyrrol 1 Yl 5 Nitropyridine

Reactivity of the Nitro Group

The nitro group is a powerful electron-withdrawing group that strongly influences the reactivity of the pyridine (B92270) ring. It is also a functional group that can be readily transformed into other nitrogen-containing moieties.

The nitro group of 2-(2,5-Dimethyl-1H-pyrrol-1-yl)-5-nitropyridine is susceptible to reduction, providing a key pathway to synthesize the corresponding amino derivative, 5-amino-2-(2,5-dimethyl-1H-pyrrol-1-yl)pyridine. This transformation is crucial for building more complex molecules and is a common step in the synthesis of biologically active compounds. The reduction can be achieved using a variety of reagents and conditions, leading to different products.

Complete reduction to the amine is most common, typically achieved through catalytic hydrogenation or using dissolving metals. Partial reduction can yield intermediate species like nitroso and hydroxylamine (B1172632) derivatives, which can further react. For instance, condensation between nitroso and hydroxylamine intermediates can lead to the formation of azoxy compounds. The choice of reducing agent and the control of reaction conditions are critical to selectively obtain the desired product.

Table 1: Common Reductive Transformations of Aromatic Nitro Groups

Reagent/Catalyst Product(s) Notes
H₂, Pd/C or PtO₂ Amine A common and efficient method for complete reduction.
Fe, Zn, or Sn in acidic media (e.g., HCl, AcOH) Amine Classical method for nitro group reduction.
SnCl₂ Amine Provides a mild method for reducing nitro groups in the presence of other reducible groups.
Na₂S₂O₄ (Sodium hydrosulfite) Amine Useful reducing agent in aqueous conditions.
LiAlH₄ Azo compound Tends to produce azo compounds from aromatic nitro compounds rather than amines.
Raney Nickel, Hydrazine Hydroxylamine Can be used for partial reduction to the hydroxylamine under controlled temperatures (e.g., 0-10 °C).

The strong electron-withdrawing nature of the nitro group significantly activates the pyridine ring towards nucleophilic aromatic substitution (SNAr). It depletes the electron density of the aromatic system, particularly at the positions ortho (C4, C6) and para (C2) to itself, making them susceptible to attack by nucleophiles.

In this compound, the C2 position is already substituted. Therefore, nucleophilic attack is most likely to occur at the C4 and C6 positions if a suitable leaving group is present. More relevantly, the nitro group facilitates the Vicarious Nucleophilic Substitution (VNS) of hydrogen. In this reaction, a nucleophile attacks a hydrogen-bearing carbon atom adjacent to the nitro group (C4 or C6), followed by the elimination of a leaving group from the nucleophile itself. This process allows for the direct C-H functionalization of the pyridine ring.

The mechanism of SNAr involves the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The nitro group is crucial for stabilizing the negative charge of this intermediate, thereby lowering the activation energy of the reaction.

Electrophilic and Nucleophilic Substitution on the Pyrrole (B145914) Moiety

The pyrrole ring is an electron-rich five-membered heterocycle and is highly reactive towards electrophiles. Electrophilic substitution typically occurs at the C2 (α) position. However, in the target molecule, both α-positions (C2 and C5) are substituted with methyl groups. Therefore, electrophilic attack is directed to the C3 and C4 (β) positions. The 5-nitropyridin-2-yl group, being electron-withdrawing, deactivates the pyrrole ring towards electrophilic substitution compared to an unsubstituted N-alkylpyrrole, but the ring remains sufficiently reactive for many standard electrophilic substitution reactions.

Common electrophilic substitution reactions applicable to the pyrrole moiety include:

Halogenation: Reaction with reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) would likely introduce a halogen at the C3 position. wikipedia.org

Nitration: Mild nitrating agents, such as acetyl nitrate (B79036) (HNO₃/Ac₂O), are required to avoid decomposition of the sensitive pyrrole ring, leading to the 3-nitropyrrole (B1211435) derivative. mbbcollege.in

Acylation: Friedel-Crafts acylation can be performed with acid anhydrides or acyl chlorides, often without a Lewis acid catalyst due to the high reactivity of the pyrrole ring, to introduce an acyl group at the C3 position. mbbcollege.in

Nucleophilic substitution on the pyrrole ring itself is generally difficult and would require the presence of strong electron-withdrawing groups directly on the pyrrole ring, which is not the case here.

Transformations Involving the Methyl Groups on the Pyrrole Ring

The two methyl groups at the C2 and C5 positions of the pyrrole ring are also potential sites for chemical transformation, although they are generally less reactive than the heterocyclic rings.

Possible reactions include:

Oxidation: Under strong oxidizing conditions, the methyl groups could be oxidized to form carboxylic acids. Reagents like potassium permanganate (B83412) (KMnO₄) or chromic acid could achieve this, though the stability of the heterocyclic rings under such harsh conditions would be a concern. Milder, selective oxidation methods might be required. researchgate.net

Radical Halogenation: Free-radical halogenation, for instance with NBS under UV irradiation or with a radical initiator, could lead to the formation of bromomethyl derivatives. These halogenated intermediates are versatile synthons for further functionalization via nucleophilic substitution.

Condensation Reactions: The methyl groups have acidic protons that can be removed by a strong base to form a carbanion. This anion can then participate in condensation reactions with electrophiles like aldehydes or ketones. For example, 2,5-dimethylpyrrole itself can undergo self-condensation under acidic reduction conditions. ubc.ca

Metal-Catalyzed Cross-Coupling Reactions on the Pyridine or Pyrrole Rings

Metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. For this compound, these reactions could be applied to either the pyridine or pyrrole ring, typically after introducing a halide or triflate leaving group. Alternatively, modern C-H activation strategies can be employed.

Suzuki-Miyaura Coupling: If a halogen (e.g., Br, I) were introduced onto the pyridine ring (e.g., at C4 or C6) or the pyrrole ring (at C3), it could undergo a palladium-catalyzed Suzuki coupling with a boronic acid or ester to form a new C-C bond. wikipedia.orgnih.gov The coupling of 2-halopyridines can sometimes be challenging but efficient protocols have been developed. researchgate.net

Heck-Mizoroki Reaction: A halogenated derivative could also participate in a Heck reaction with an alkene to introduce a vinyl substituent. Palladium-catalyzed intramolecular Heck reactions of pyrrole derivatives have also been developed to create complex polycyclic structures. rsc.orgnih.gov

C-H Activation/Functionalization: A more direct approach involves the transition-metal-catalyzed functionalization of C-H bonds. The pyridine nitrogen can act as a directing group to facilitate ortho-C-H activation at the C3 position. However, the existing substituent at C2 might sterically hinder this. C-H activation at the C4 or C6 positions of the pyridine ring, or at the C3 position of the pyrrole ring, are also possibilities with appropriate catalytic systems. beilstein-journals.orgresearchgate.netnih.gov

Table 2: Potential Metal-Catalyzed Cross-Coupling Reactions

Reaction Name Coupling Partners Catalyst System (Typical) Potential Site of Functionalization
Suzuki-Miyaura Organohalide + Boronic Acid/Ester Pd catalyst (e.g., Pd(PPh₃)₄), Base Halogenated C3 (pyrrole) or C4/C6 (pyridine)
Heck-Mizoroki Organohalide + Alkene Pd catalyst (e.g., Pd(OAc)₂), Base Halogenated C3 (pyrrole) or C4/C6 (pyridine)
Sonogashira Organohalide + Terminal Alkene Pd/Cu catalyst, Base Halogenated C3 (pyrrole) or C4/C6 (pyridine)
Buchwald-Hartwig Organohalide + Amine/Alcohol Pd catalyst, Ligand, Base Halogenated C3 (pyrrole) or C4/C6 (pyridine)
C-H Arylation C-H bond + Aryl Halide Pd, Rh, or other metal catalyst C3 (pyrrole), C4 or C6 (pyridine)

Rearrangement Reactions Involving Pyrrole-Pyridine Systems

The linked pyrrole-pyridine scaffold can undergo several interesting rearrangement reactions, often leading to significant structural transformations.

Ciamician-Dennstedt Rearrangement: This classic reaction involves the expansion of a pyrrole ring into a 3-halopyridine. drugfuture.com It proceeds by reacting the pyrrole with a dihalocarbene (e.g., generated from chloroform (B151607) and a strong base). The carbene adds to the pyrrole ring to form a dihalocyclopropane intermediate, which then rearranges to the pyridine. Applying this to this compound would be expected to yield a complex substituted 3-halopyridine. organic-chemistry.orgchemistry-online.comnih.gov

Zincke Reaction: While not a direct rearrangement of the neutral molecule, the Zincke reaction is a key transformation of related pyridinium (B92312) salts. wikipedia.org The pyridine nitrogen of the title compound could be quaternized with an activating agent like 2,4-dinitrochlorobenzene to form a pyridinium salt (a Zincke salt). enamine.net Subsequent reaction with a primary or secondary amine can lead to the ring-opening of the pyridine moiety, forming a "Zincke aldehyde" or a new pyridinium salt, respectively. This provides a route to extensively modify the pyridine portion of the molecule. digitellinc.comacs.org

Constructing the article would require specific data points from NMR, IR, Raman, Mass Spectrometry, UV-Visible spectroscopy, and X-ray crystallography, as well as computational studies, none of which were found for this exact compound. Extrapolating data from related but different molecules would be scientifically inaccurate and speculative. Therefore, it is not possible to fulfill the request to generate a thorough and scientifically accurate article based on detailed research findings for “this compound” at this time.

Theoretical and Computational Chemistry Investigations of 2 2,5 Dimethyl 1h Pyrrol 1 Yl 5 Nitropyridine

Electronic Structure Studies Using Quantum Chemical Methods (e.g., DFT)

No specific Density Functional Theory (DFT) or other quantum chemical method studies detailing the electronic structure of 2-(2,5-Dimethyl-1H-pyrrol-1-yl)-5-nitropyridine were found. Such studies would typically involve optimizing the molecule's geometry to find its most stable three-dimensional shape and calculating various electronic properties to understand its behavior.

Specific calculations of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies for this compound have not been reported in the searched literature. A HOMO-LUMO analysis is crucial for understanding a molecule's chemical reactivity and electronic transitions. irjweb.com The energy difference between these orbitals, known as the HOMO-LUMO gap, provides insights into the molecule's stability and reactivity; a smaller gap generally implies higher reactivity. irjweb.com

A Molecular Electrostatic Potential (MEP) map for this compound could not be found in the public domain. An MEP map illustrates the charge distribution on the molecule's surface, identifying positive, negative, and neutral regions. researchgate.netresearchgate.net This information is vital for predicting how the molecule will interact with other molecules, highlighting sites susceptible to electrophilic (positive potential) and nucleophilic (negative potential) attack. researchgate.net

There are no available Natural Bond Orbital (NBO) analysis results for this compound. NBO analysis examines the delocalization of electron density between orbitals, providing a detailed picture of bonding interactions, lone pairs, and hyperconjugative effects within the molecule. This analysis helps in understanding intramolecular charge transfer and the stability derived from these electronic interactions.

Prediction of Spectroscopic Parameters and Comparison with Experimental Data

Computational predictions of spectroscopic parameters (such as ¹H-NMR, ¹³C-NMR, IR, or UV-Vis spectra) for this compound, and their comparison with experimental data, are not available in the searched literature. Such studies use methods like DFT to calculate these parameters, which can aid in the interpretation of experimental spectra and confirm the molecule's structure. nih.gov While experimental data has been published for structurally similar compounds like 6-(2,5-Dimethyl-1H-pyrrol-1-yl)pyridin-2-amine, the corresponding computational analysis for the title compound is absent. researchgate.net

Molecular Dynamics Simulations for Conformational Landscape Exploration

No molecular dynamics (MD) simulation studies for this compound were found. MD simulations are used to model the physical movements of atoms and molecules over time, providing insights into the compound's conformational flexibility, its interactions with solvents, and its dynamic behavior under various conditions.

Ligand-Target Interaction Modeling (Molecular Docking) for Mechanistic Insights (Excluding Therapeutic Efficacy)

A comprehensive review of scientific literature and computational chemistry databases reveals a notable absence of specific molecular docking studies for the compound this compound. While computational analyses have been performed on various derivatives of the 2,5-dimethyl-1H-pyrrol scaffold, particularly in the context of identifying potential therapeutic agents, research focusing explicitly on the ligand-target interactions of the 5-nitropyridine variant is not publicly available.

Studies on related compounds, such as N'-(substituted-phenoxyacetyl)-4-(2,5-dimethyl-1H-pyrrol-1-yl)benzohydrazides, have utilized molecular docking to explore their binding mechanisms with targets like enoyl ACP reductase and dihydrofolate reductase from Mycobacterium tuberculosis. nih.govsemanticscholar.orgresearchgate.net These investigations provide insights into the binding modes of the broader class of 2,5-dimethyl-1H-pyrrol-1-yl derivatives, but the specific interactions and energetic profiles are highly dependent on the complete chemical structure of the ligand.

Protein-Ligand Binding Site Characterization (Computational)

Without specific molecular docking studies for this compound, the characterization of its potential protein-ligand binding sites remains theoretical. The process of computationally characterizing a binding site involves identifying the amino acid residues that form the pocket and predicting the nature of the interactions (e.g., hydrogen bonding, hydrophobic interactions, pi-stacking) that would stabilize the ligand. This analysis is contingent on docking the specific ligand into the crystal structure of a target protein.

For related molecules, computational studies have identified key amino acid residues within the active sites of their respective targets. For instance, in the case of N-(2,5-dimethyl-1H-pyrrol-1-yl)isonicotinamide, docking studies against dihydrofolate reductase have elucidated potential hydrogen bonding interactions within the enzyme's active site. iajpr.com However, the substitution of the isonicotinamide (B137802) group with a 5-nitropyridine moiety would significantly alter the electronic and steric properties, leading to different binding site interactions.

Interaction Energies and Modes (Computational)

The computational determination of interaction energies, such as docking scores or binding free energies, and the visualization of binding modes are fundamental outcomes of molecular docking simulations. These metrics provide a quantitative and qualitative understanding of the ligand's affinity and orientation within a protein's active site.

As no specific molecular docking studies for this compound have been published, there is no available data on its interaction energies or specific binding modes with any protein target. The generation of such data would necessitate dedicated in silico research, involving the selection of a relevant biological target and the subsequent execution of docking and molecular dynamics simulations.

Synthesis and Characterization of Derivatives and Analogues of 2 2,5 Dimethyl 1h Pyrrol 1 Yl 5 Nitropyridine

Design Principles for Structural Modification

The structural modification of 2-(2,5-dimethyl-1H-pyrrol-1-yl)-5-nitropyridine is guided by established principles of medicinal chemistry aimed at optimizing its physicochemical properties, biological activity, and selectivity. The core scaffold, consisting of a 2,5-dimethylpyrrole ring linked to a 5-nitropyridine moiety, presents several avenues for chemical alteration. Key design principles involve modifying substituents on both the pyrrole (B145914) and pyridine (B92270) rings, as well as altering the linkage between them.

Pyrrole Ring Modifications: The methyl groups at the 2 and 5 positions of the pyrrole ring are primary targets for modification. Replacing these methyl groups with other alkyl chains (ethyl, propyl, etc.) can influence lipophilicity and steric interactions with biological targets. Introducing functional groups, such as hydroxyl or amino groups, on these alkyl chains can create new hydrogen bonding opportunities. Furthermore, substitution at the 3 and 4 positions of the pyrrole ring, which are unsubstituted in the parent molecule, could be explored to introduce a variety of chemical functionalities.

Linkage Modification: While the direct linkage between the pyrrole nitrogen and the pyridine carbon is a defining feature, advanced strategies could explore the introduction of a flexible linker, such as a methylene (B1212753) or ethylene (B1197577) bridge, to alter the relative orientation of the two heterocyclic rings. This could be crucial for optimizing binding to specific biological targets.

Synthesis of Substituted Pyrrole and Pyridine Analogues

The synthesis of analogues of this compound with substitutions on the pyrrole and pyridine rings can be achieved through various established synthetic methodologies.

Synthesis of Substituted Pyrrole Analogues: The Paal-Knorr synthesis is a versatile and widely used method for the preparation of substituted pyrroles. uctm.edu This reaction involves the condensation of a 1,4-dicarbonyl compound with a primary amine. To synthesize analogues with different substituents on the pyrrole ring, appropriately substituted 1,4-dicarbonyl compounds can be reacted with 2-amino-5-nitropyridine (B18323). For example, using 3,4-disubstituted-2,5-hexanediones would lead to the corresponding 3,4-disubstituted pyrrole derivatives.

Synthesis of Substituted Pyridine Analogues: The synthesis of analogues with modifications on the pyridine ring typically starts with a suitably substituted 2-aminopyridine (B139424) derivative. For instance, commercially available 2-amino-5-substituted pyridines can be reacted with 2,5-hexanedione (B30556) under Paal-Knorr conditions to yield the desired analogues. Nucleophilic aromatic substitution (SNAAr) reactions on 2-chloro-5-nitropyridine (B43025) with 2,5-dimethylpyrrole can also be a viable route, allowing for the introduction of various substituents on the pyridine ring prior to the coupling reaction.

A representative synthetic scheme is the reaction of a substituted 2-aminopyridine with 2,5-hexanedione in the presence of an acid catalyst, such as acetic acid or p-toluenesulfonic acid, often with heating.

Table 1: Examples of Synthesized Substituted Pyrrole and Pyridine Analogues

Compound IDPyrrole Substituents (R1, R2)Pyridine Substituent (R3)Synthetic Method
A-1 H, HNO₂Paal-Knorr
A-2 CH₃, CH₃CNPaal-Knorr
A-3 CH₂CH₃, CH₂CH₃NO₂Paal-Knorr
A-4 CH₃, CH₃ClPaal-Knorr
B-1 CH₃, CH₃ (at 3,4-pos)NO₂Paal-Knorr

This table presents hypothetical data for illustrative purposes.

Strategies for Introducing Additional Heterocyclic Moieties

The introduction of additional heterocyclic moieties to the this compound scaffold can lead to novel compounds with potentially enhanced biological activities. nih.gov These strategies often involve functionalizing the parent molecule to enable subsequent coupling reactions.

One common approach is to introduce a reactive handle, such as a halogen or a boronic acid, onto either the pyrrole or the pyridine ring. For example, bromination of the pyrrole ring at the 3-position can be achieved using N-bromosuccinimide (NBS). The resulting bromo-derivative can then undergo palladium-catalyzed cross-coupling reactions, such as the Suzuki or Stille coupling, to introduce a wide variety of heterocyclic rings. nih.gov

Another strategy involves the reduction of the nitro group on the pyridine ring to an amino group. This amino group can then serve as a nucleophile or be diazotized to participate in various cyclization reactions to form fused heterocyclic systems. For instance, the amino group can be acylated and then cyclized to form an imidazole (B134444) or a triazole ring fused to the pyridine core.

Table 2: Strategies for Heterocycle Introduction

StrategyFunctionalization StepCoupling/Cyclization ReactionExample Heterocycle Introduced
Suzuki Coupling Bromination of pyrrole ringPd-catalyzed reaction with heterocyclic boronic acidThiophene, Furan (B31954), Pyrazole
Stille Coupling Stannylation of pyridine ringPd-catalyzed reaction with heterocyclic halideOxazole, Thiazole
Huisgen Cycloaddition Introduction of an azide (B81097) or alkyneCopper-catalyzed azide-alkyne cycloadditionTriazole
Condensation Reaction Reduction of nitro group to amineReaction with a 1,3-dicarbonyl compoundPyrimidine

This table presents hypothetical data for illustrative purposes.

Combinatorial Chemistry and Library Synthesis Approaches

Combinatorial chemistry provides a powerful platform for the rapid generation of a large library of diverse analogues of this compound. nih.govnih.gov Both solid-phase and solution-phase combinatorial strategies can be employed.

In a solid-phase approach, a suitable starting material, such as an aminopyridine derivative, is attached to a solid support (e.g., a resin). This immobilized substrate is then subjected to a series of reactions to build the desired molecular scaffold. For example, the resin-bound aminopyridine can be reacted with a variety of 1,4-dicarbonyl compounds to generate a library of pyrrole-substituted pyridines. The final products are then cleaved from the solid support for screening. The use of solid-phase synthesis facilitates the purification process as excess reagents and by-products can be easily washed away. nih.gov

Solution-phase library synthesis can also be employed, often utilizing parallel synthesis techniques. In this approach, reactions are carried out in multi-well plates, allowing for the simultaneous synthesis of a large number of compounds. Purification of the resulting library members can be achieved through techniques like automated flash chromatography or crystallization. A key advantage of solution-phase synthesis is the broader range of compatible reactions compared to solid-phase synthesis.

Structure-Reactivity Relationships in this compound Derivatives

The reactivity of this compound derivatives is significantly influenced by the electronic and steric nature of the substituents on both the pyrrole and pyridine rings. nih.gov

Electronic Effects: The 5-nitropyridine ring is highly electron-deficient due to the strong electron-withdrawing effect of the nitro group. This makes the pyridine ring susceptible to nucleophilic attack, particularly at the positions ortho and para to the nitro group. The 2,5-dimethylpyrrole ring, in contrast, is electron-rich and readily undergoes electrophilic substitution, primarily at the 3 and 4 positions. The nature of the substituent on the pyridine ring will modulate its electrophilicity, while substituents on the pyrrole ring will affect its nucleophilicity. For instance, introducing an electron-donating group on the pyridine ring would decrease its reactivity towards nucleophiles.

Steric Effects: The steric hindrance around the reactive sites can also play a crucial role in the reactivity of these derivatives. Bulky substituents on the pyrrole ring, particularly at the 2 and 5 positions, can hinder the approach of electrophiles to the 3 and 4 positions. Similarly, bulky groups on the pyridine ring can influence the regioselectivity of nucleophilic substitution reactions.

A systematic study of the structure-reactivity relationships can be conducted by synthesizing a library of derivatives with systematically varied substituents and evaluating their reactivity in a set of standard chemical transformations. researchgate.net

Table 3: Predicted Reactivity of Selected Derivatives

Compound IDSubstituent (Position)Predicted Reactivity of Pyridine Ring (Nucleophilic Attack)Predicted Reactivity of Pyrrole Ring (Electrophilic Attack)
C-1 -NO₂ (5)HighHigh
C-2 -CN (5)HighHigh
C-3 -OCH₃ (4)ModerateHigh
C-4 -Br (3 on pyrrole)HighLow

This table presents hypothetical data for illustrative purposes.

Potential Applications of 2 2,5 Dimethyl 1h Pyrrol 1 Yl 5 Nitropyridine and Its Derivatives in Chemical and Materials Science

Role as Versatile Synthetic Intermediates and Building Blocks

The structural features of 2-(2,5-dimethyl-1H-pyrrol-1-yl)-5-nitropyridine make it a valuable scaffold in organic synthesis. The presence of multiple reactive sites allows for its transformation into a variety of more complex molecules.

Nitropyridines are recognized as convenient and accessible precursors for a wide array of mono- and polynuclear heterocyclic systems. nih.gov The nitro group can be reduced to an amino group, which can then undergo a plethora of chemical transformations, such as diazotization, acylation, or condensation reactions. This amino derivative becomes a key intermediate for building further complexity. For instance, the synthesis of nitropyridine-linked 4-arylidenethiazolidin-4-ones has been demonstrated from 2-amino-5-nitropyridine (B18323). nih.gov

The pyrrole (B145914) moiety itself is a fundamental component in many bioactive natural products and pharmaceuticals. researchgate.netnih.gov The Paal-Knorr synthesis, which involves the reaction of a 1,4-dicarbonyl compound (like 2,5-hexanedione) with a primary amine, is a common method for creating N-substituted pyrroles. researchgate.netmdpi.com In the case of this compound derivatives, the amine precursor, 2-amino-5-nitropyridine, can be reacted with 2,5-hexanedione (B30556) to form the core structure. This modular synthesis allows for the introduction of various functionalities on both the pyridine (B92270) and pyrrole rings, making these compounds versatile starting materials for creating libraries of complex molecules for screening purposes.

The general synthetic utility is highlighted by the use of substituted nitropyridines in 1,3-dipolar cycloaddition reactions, which provide access to condensed pyrroline (B1223166) and pyrrolidine (B122466) derivatives. nih.gov This demonstrates the potential of the nitropyridine ring system within these compounds to undergo dearomatization reactions to create saturated, three-dimensional structures that are often challenging to synthesize. nih.gov

Supramolecular chemistry relies on non-covalent interactions, such as hydrogen bonding, to construct large, well-organized assemblies. Derivatives of this compound are well-suited to act as "building blocks" for creating such supramolecular structures. google.com

A key example can be seen in the structural analysis of a related compound, 6-(2,5-Dimethyl-1H-pyrrol-1-yl)pyridin-2-amine. X-ray diffraction studies of this molecule revealed that intermolecular N-H···N hydrogen bonds between the amino group and the pyridine nitrogen of adjacent molecules lead to the formation of a specific ring motif known as an R(2)2(8) ring. researchgate.net Furthermore, the crystal structure is stabilized by an extensive three-dimensional network of C-H···π and N-H···π interactions. researchgate.net This capacity for forming predictable, directional, and strong intermolecular interactions is crucial for designing and constructing complex supramolecular architectures like molecular sheets, chains, or frameworks. uchile.cl The presence of the nitro group in this compound can further influence these interactions by acting as a hydrogen bond acceptor.

Interaction TypeParticipating GroupsResulting StructureReference
N-H···N Hydrogen BondAmino group (donor), Pyridine nitrogen (acceptor)R(2)2(8) ring motif researchgate.net
C-H···π InteractionC-H bonds, Pyrrole/Pyridine π-system3D network, R(3)3(12), R(4)3(19), R(4)4(20) rings researchgate.net
N-H···π InteractionAmino group, Pyrrole/Pyridine π-systemCrystal stabilization researchgate.net

This interactive table summarizes the types of non-covalent interactions observed in a closely related derivative, highlighting the potential for supramolecular assembly.

Applications in Ligand Design for Metal Catalysis

The combination of a pyridine ring and a pyrrole ring within the same molecule provides two potential coordination sites for metal ions. Pyridine and its derivatives are classic ligands in coordination chemistry, known for their ability to bind to a wide range of transition metals through the nitrogen lone pair. wikipedia.orgnih.gov This has led to their use in numerous catalytic applications. nih.gov

Derivatives of this compound can act as bidentate or monodentate ligands. The pyridine nitrogen is an excellent coordination site for transition metals. nih.gov The pyrrole ring, while generally a weaker ligand than pyridine, can also participate in coordination, potentially leading to the formation of chelate rings that enhance the stability of the resulting metal complex. The design of new pyrrole-based ligands is an active area of research for creating novel transition metal complexes with specific catalytic or electronic properties. researchgate.net

The electronic properties of the ligand can be tuned by modifying substituents on either ring. The electron-withdrawing nitro group on the pyridine ring will decrease the basicity of the pyridine nitrogen, which can modulate the strength of the metal-ligand bond and, consequently, the catalytic activity of the metal center. Such tuning is critical in optimizing catalysts for specific reactions, for instance, in C-H bond activation or cross-coupling reactions. nih.gov

Metal IonPotential Coordination SiteEffect of Nitro GroupPotential Application
Pd(II), Cu(II), Co(II), etc.Pyridine NitrogenReduces electron density, modulates catalytic activityCross-coupling, C-H activation
Rh(I), Ir(I), etc.Pyridine Nitrogen, Pyrrole π-systemInfluences ligand field strength and redox potentialAsymmetric catalysis, hydrogenation

This interactive table outlines the potential for these compounds in ligand design for metal catalysis.

Integration into Functional Materials (e.g., Optoelectronic Materials, Polymers)

The unique electronic characteristics of molecules containing both pyrrole and pyridine moieties make them attractive candidates for integration into functional materials. Pyrrole-based polymers are known for their conductive properties, while pyridine-containing polymers are explored for their optical and metal-coordinating abilities.

Derivatives of this compound can be considered as monomers for polymerization. The pyrrole ring can be polymerized electrochemically or chemically to form conductive polymers. The pendant nitropyridine group would then serve as a functional side chain, allowing for post-polymerization modification or influencing the material's bulk properties, such as its solubility, morphology, and electronic characteristics. For example, pyrrole compounds have been successfully used to functionalize carbon black for use in elastomer composites, demonstrating their utility in materials science. mdpi.com

Furthermore, the combination of an electron-donating pyrrole system and an electron-accepting nitropyridine system creates a "push-pull" electronic structure. Such structures are often associated with interesting photophysical properties, including fluorescence and non-linear optical activity. A new co-polymer incorporating pyrrolo[3,4-c]pyrrole-1,4(2H,5H)-dione and bipyridine fragments was synthesized and showed a significant bathochromic shift in its absorption and emission spectra compared to the monomers, indicating strong electronic communication along the polymer backbone. researchgate.net This suggests that polymers based on this compound could have applications in organic light-emitting diodes (OLEDs) or as sensors. Coordination polymers formed from related ligands have been shown to exhibit tunable white-light emission. rsc.org

Use as Chemical Probes for Molecular Mechanism Studies

Chemical probes are small molecules designed to interact with a specific biological target, such as an enzyme or receptor, to study its function within a cellular context. The pyrrolopyridine scaffold is present in numerous compounds designed to investigate cellular pathways. mdpi.com

Derivatives of the pyrrolopyridine family have been synthesized as potent and selective inhibitors of key cellular enzymes, allowing researchers to dissect complex signaling pathways. For example, pyrrolo[3,4-c]pyridine derivatives have been developed as inhibitors of PI3Ks (phosphoinositide 3-kinases), which are crucial enzymes in cellular processes like growth and proliferation. mdpi.com By using such a molecule, researchers can inhibit PI3K activity and observe the downstream consequences, thereby elucidating the enzyme's role in a particular biological process, such as monocyte chemotaxis. mdpi.com

Similarly, pyrrolo[3,2-d]pyrimidine analogs have been used as chemical probes to study folate-dependent one-carbon metabolism in cancer cells. nih.gov These compounds inhibit key enzymes in both mitochondrial and cytosolic pathways, allowing for a detailed investigation of how cancer cells acquire the necessary building blocks for proliferation. These studies provide crucial insights into the metabolic wiring of cancer cells without necessarily being developed as a therapeutic. nih.gov The use of these compounds helps to identify pharmacodynamic markers and understand the cellular pharmacology, including membrane transport and metabolic activation. nih.gov

Investigated PathwayTarget Enzyme/ProcessType of DerivativeReference
Cell Signaling/GrowthPI3K (Phosphoinositide 3-kinase)Pyrrolo[3,4-c]pyridine-3,6-dione mdpi.com
Cancer MetabolismSHMT2, Purine BiosynthesisPyrrolo[3,2-d]pyrimidine nih.gov
Breast Cancer ProgressionPI3K, MAPKs, CDK4Pyrrolo[3,4-b]pyridin-5-ones nih.gov

This interactive table lists examples of how related pyrrolopyridine structures are used as chemical probes to investigate cellular mechanisms.

Enzyme or Receptor Binding Studies (In Vitro, Mechanistic Focus)

An exhaustive search of scientific databases and chemical literature yielded no specific in vitro studies detailing the binding of this compound to any enzymes or receptors. While derivatives containing the 2,5-dimethyl-1H-pyrrol-1-yl moiety have been investigated for their biological activities, this specific compound remains uncharacterized in this regard. Consequently, there is no mechanistic data or binding affinity information available to report.

Exploration of Photochromic or Fluorescent Properties (Focus on underlying chemical principles, not specific values)

Similarly, there is a lack of published research on the photochromic or fluorescent properties of this compound. The fundamental chemical principles that would govern such properties, including the nature of its electronic transitions, the potential for photo-induced structural changes, and its emission characteristics upon excitation, have not been experimentally determined or theoretically modeled for this compound. Therefore, no information on its potential as a photochromic or fluorescent material can be provided.

While the individual components of the molecule—a dimethylpyrrole group known for its electron-donating nature and a nitropyridine ring, which is electron-withdrawing—suggest the potential for interesting electronic properties, no studies have been conducted to explore these characteristics in the combined molecule.

Future Research Directions and Unexplored Avenues

Development of Novel and Sustainable Synthetic Methodologies

The synthesis of N-arylpyrroles, including the target compound, traditionally relies on established methods such as the Paal-Knorr synthesis. This reaction involves the condensation of a 1,4-dicarbonyl compound, in this case, hexane-2,5-dione, with a primary amine, 2-amino-5-nitropyridine (B18323). While effective, this method can require harsh conditions and may not always be the most atom-economical or environmentally benign approach.

Future research should prioritize the development of more sustainable and efficient synthetic routes. This could involve:

Catalytic Cross-Coupling Reactions: Modern cross-coupling methodologies, such as the Buchwald-Hartwig and Ullmann condensations, offer powerful alternatives for the formation of the C-N bond between the pyrrole (B145914) and pyridine (B92270) rings. wikipedia.org Research into copper- or palladium-catalyzed coupling of 2,5-dimethylpyrrole with 2-halo-5-nitropyridines could provide milder reaction conditions, broader substrate scope, and improved yields. The "2-pyridyl problem," which highlights the challenges associated with the coupling of 2-pyridine nucleophiles, presents a significant hurdle that innovative catalytic systems could overcome. nih.govnih.gov

C-H Activation Strategies: Direct C-H arylation of 2,5-dimethylpyrrole with a suitable 5-nitropyridine derivative would represent a highly atom-economical approach, avoiding the need for pre-functionalized starting materials.

Flow Chemistry and Microwave-Assisted Synthesis: These technologies can offer significant advantages in terms of reaction time, efficiency, and safety. Exploring the synthesis of 2-(2,5-Dimethyl-1H-pyrrol-1-yl)-5-nitropyridine under continuous flow or microwave irradiation could lead to optimized and scalable production methods.

Synthetic MethodPotential AdvantagesKey Challenges
Paal-Knorr Synthesis Readily available starting materialsOften requires harsh conditions, potential for side products
Buchwald-Hartwig Amination Mild reaction conditions, high functional group toleranceCatalyst cost and sensitivity, the "2-pyridyl problem" nih.govnih.gov
Ullmann Condensation Cost-effective copper catalystsOften requires high temperatures and stoichiometric copper wikipedia.org
Direct C-H Arylation High atom economy, reduced wasteRegioselectivity control, catalyst development

Advanced Computational Design for Rational Synthesis and Application

Computational chemistry offers a powerful toolkit for accelerating the discovery and development of new functional molecules. In the context of this compound, computational studies can provide valuable insights into:

Reaction Mechanism and Catalyst Design: Density Functional Theory (DFT) calculations can be employed to elucidate the mechanisms of potential synthetic routes, aiding in the rational design of more efficient catalysts and the optimization of reaction conditions.

Electronic Structure and Properties: Understanding the electronic properties, such as the HOMO-LUMO gap and charge distribution, is crucial for predicting the compound's reactivity, photophysical properties, and potential applications in materials science. The electron-donating pyrrole and electron-withdrawing nitropyridine are expected to create a "push-pull" system, which could lead to interesting optical and electronic properties.

Structure-Property Relationships: By computationally screening a virtual library of derivatives of the target compound, researchers can identify candidates with tailored properties for specific applications, such as medicinal chemistry or organic electronics. This can help prioritize synthetic efforts and reduce the need for extensive empirical screening.

Investigation of Unconventional Reactivity Patterns

The juxtaposition of an electron-rich pyrrole and an electron-deficient nitropyridine ring in a single molecule suggests the potential for unique and unconventional reactivity. Future investigations could explore:

Intramolecular Charge Transfer (ICT): The electronic nature of the two rings could facilitate ICT upon photoexcitation, leading to interesting photophysical properties such as fluorescence with a large Stokes shift. This could be valuable for applications in sensing and imaging.

Reactivity of the Nitro Group: The nitro group is a versatile functional handle. Its reduction to an amino group would provide a route to a new class of diamine-substituted pyrrole-pyridine systems, which could serve as ligands for metal complexes or as building blocks for polymers.

Electrophilic and Nucleophilic Aromatic Substitution: A detailed study of the regioselectivity of electrophilic substitution on the pyrrole ring and nucleophilic aromatic substitution on the nitropyridine ring would provide a deeper understanding of the compound's reactivity and enable its further functionalization. The strong electron-withdrawing nature of the nitro group makes the pyridine ring susceptible to nucleophilic attack. nih.govnih.gov

Emerging Applications in Interdisciplinary Fields

While the traditional focus for such heterocyclic compounds might be medicinal chemistry, the unique electronic structure of this compound opens up possibilities in a range of interdisciplinary fields:

Organic Electronics: The "push-pull" electronic structure is a common motif in organic materials for applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). The compound could be explored as a building block for novel conjugated polymers or as a dopant in organic semiconductor layers.

Nonlinear Optics (NLO): Molecules with significant intramolecular charge transfer character often exhibit large second-order NLO responses, making them candidates for applications in optical communications and data storage.

Sensors: The electron-deficient nitropyridine moiety could interact with specific analytes, leading to changes in the compound's photophysical properties. This could be exploited for the development of fluorescent or colorimetric sensors.

Catalysis: The pyridine nitrogen and potentially the pyrrole nitrogen could act as coordination sites for metal ions, suggesting the potential for designing novel ligands for catalysis.

Challenges and Opportunities in the Field of Pyrrole-Nitropyridine Chemistry

The exploration of pyrrole-nitropyridine chemistry, as exemplified by this compound, presents both significant challenges and exciting opportunities.

Challenges:

Synthetic Accessibility: Developing efficient, scalable, and sustainable synthetic routes to unsymmetrically substituted biaryls containing both pyrrole and pyridine rings remains a key challenge. nih.govnih.gov

Stability: The reactivity of the nitro group and the potential for polymerization of the pyrrole ring under certain conditions may pose stability challenges.

Lack of Precedent: The limited existing research on this specific class of compounds means that many fundamental properties and reactivity patterns are yet to be discovered, requiring foundational exploratory research.

Opportunities:

Untapped Chemical Space: The combination of pyrrole and nitropyridine moieties represents a largely unexplored area of chemical space, offering the potential for the discovery of novel compounds with unique properties and applications.

Interdisciplinary Applications: The potential for applications beyond traditional fields, in areas like materials science and catalysis, provides a strong impetus for further research.

Fundamental Chemical Insight: Studying the interplay between the electron-rich and electron-deficient rings in these systems can provide fundamental insights into electronic communication, reactivity, and non-covalent interactions in conjugated organic molecules.

Q & A

Q. Data Interpretation Tips :

  • Discrepancies in NMR integration may suggest impurities; repeat purification or use deuterated solvents.
  • Unexpected HRMS peaks could indicate side products (e.g., incomplete cyclization).

(Advanced) How does the nitro group influence the electronic properties of the pyridine ring, and what experimental methods quantify this effect?

Answer:
The nitro group is a strong electron-withdrawing group, reducing pyridine’s electron density. This can be studied via:

  • Cyclic Voltammetry : Measure reduction potentials to assess electron affinity.
  • UV-Vis Spectroscopy : Compare λmax shifts in polar vs. nonpolar solvents to evaluate charge-transfer transitions.
  • DFT Calculations : Simulate HOMO-LUMO gaps and electrostatic potential maps .

Example Observation :
Nitro substitution typically red-shifts UV absorption due to enhanced conjugation.

(Advanced) What mechanistic insights explain regioselectivity in the formation of the pyrrole-pyridine linkage?

Answer:
Regioselectivity is governed by:

  • Nucleophilic Aromatic Substitution (SNAr) : The nitro group activates the pyridine ring at the para position (relative to NO₂), directing pyrrole attachment to the meta position.
  • Steric Effects : 2,5-Dimethylpyrrole’s substituents may hinder certain orientations, favoring less sterically congested pathways.

Q. Experimental Validation :

  • Isotopic labeling (e.g., 15N NMR) to track bond formation.
  • Kinetic studies under varying temperatures to identify rate-determining steps .

(Advanced) How can researchers resolve contradictions in spectroscopic data (e.g., unexpected NMR splitting patterns)?

Q. Methodological Approach :

Reproduce Experiments : Confirm reproducibility under identical conditions.

Variable Testing : Alter solvents (e.g., DMSO vs. CDCl₃) to assess solvent-induced shifts.

Advanced Techniques : Use 2D NMR (COSY, HSQC) to assign ambiguous peaks .

Computational Aids : Compare experimental NMR shifts with DFT-predicted values.

Case Study :
In a related pyrrolo-pyridine compound, unexpected 1H NMR doublets were traced to diastereomeric impurities, resolved via chiral HPLC .

(Basic) What are the potential applications of this compound in materials science?

Answer:
The nitro and pyrrole groups enable:

  • Nonlinear Optical Materials : High polarizability from electron-deficient pyridine and electron-rich pyrrole.
  • Coordination Chemistry : Pyrrole’s lone pairs may bind metals for catalytic or sensor applications.

Research Example :
Similar nitropyridine derivatives exhibit luminescence quenching, useful in optoelectronic devices .

(Advanced) How can computational modeling guide the design of derivatives with tailored properties?

Answer:

  • Molecular Dynamics (MD) : Simulate solubility or aggregation behavior.
  • Docking Studies : Predict binding affinity for biological targets (e.g., enzymes).
  • QSAR Models : Correlate substituent effects (e.g., methyl vs. ethyl) with experimental data (e.g., thermal stability) .

Q. Workflow :

Optimize geometry using Gaussian/B3LYP.

Calculate electrostatic potential surfaces.

Validate with experimental UV/Vis or XRD data.

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(2,5-Dimethyl-1H-pyrrol-1-yl)-5-nitropyridine
Reactant of Route 2
Reactant of Route 2
2-(2,5-Dimethyl-1H-pyrrol-1-yl)-5-nitropyridine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.